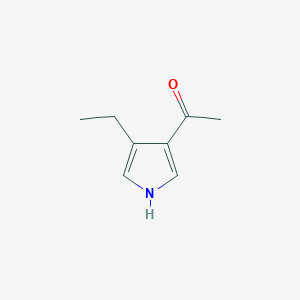

1-(4-ethyl-1H-pyrrol-3-yl)ethanone

Description

Contextual Significance of Substituted Pyrrole (B145914) Derivatives in Organic Synthesis

Substituted pyrrole derivatives are a cornerstone of modern organic chemistry due to their prevalence in a vast array of natural products and synthetic molecules with significant biological activity. wikipedia.orgmdpi.comnih.gov The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of essential biological molecules like heme, chlorophyll, and vitamin B12. echemi.comekb.eg

In the realm of medicine, the pyrrole scaffold is a key structural motif in many pharmaceuticals. nih.govnih.govmdpi.com Pyrrole derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. ekb.egnih.govnih.gov The functionalization of the pyrrole ring with various substituent groups, such as alkyl and acyl groups, allows for the fine-tuning of these biological activities, making the synthesis of new substituted pyrroles a major focus of drug discovery. nih.govnih.gov The carbonyl group, in particular, is often considered a key moiety for imparting biological activity to pyrrole molecules. nih.gov

Historical Overview of Pyrrole Synthesis Methodologies Relevant to Ethyl Pyrrole Structures

The construction of the pyrrole ring has been a subject of intense study for over a century, leading to the development of several classical name reactions that remain relevant today. mdpi.comnih.govresearchgate.net These methods provide pathways to variously substituted pyrroles, including those with ethyl and acyl groups.

Key Historical Pyrrole Syntheses:

| Synthesis Method | Description | Relevance to Ethyl Pyrrole Structures |

| Paal-Knorr Synthesis | This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com It is a versatile and widely used method for obtaining substituted pyrroles. wikipedia.orgacs.org | Can be used to synthesize 3-substituted pyrroles and is adaptable for various alkyl groups, making it suitable for creating ethyl-substituted pyrrole backbones. |

| Knorr Pyrrole Synthesis | This reaction synthesizes substituted pyrroles from the condensation of an α-amino-ketone and a compound with an activated methylene (B1212753) group, such as a β-ketoester. echemi.comwikipedia.org | The original synthesis produced "Knorr's Pyrrole," a dimethylpyrrole dicarboxylate, demonstrating its utility in creating alkyl-substituted pyrroles. wikipedia.orgyoutube.com The method is a cornerstone for preparing diversely substituted pyrroles. researchgate.netcdnsciencepub.com |

| Hantzsch Pyrrole Synthesis | Involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. wikipedia.orgresearchgate.net | This synthesis has been specifically extended to produce ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, directly demonstrating its applicability to forming ethyl-substituted pyrroles. cdnsciencepub.comcdnsciencepub.com |

| Van Leusen Pyrrole Synthesis | This reaction uses tosylmethyl isocyanide (TosMIC) as a synthon, which reacts with an enone in the presence of a base to form the pyrrole ring. wikipedia.orgorganic-chemistry.org It is known for its operational simplicity and broad substrate scope. mdpi.comnih.gov | This method is highly versatile for creating 3,4-disubstituted pyrroles and can accommodate a wide variety of substituents, making it a powerful tool for synthesizing complex pyrroles, including those with ethyl groups. nih.govmdpi.comnih.govacs.org |

These foundational methods have been continuously refined and adapted, with modern variations employing new catalysts and reaction conditions to improve efficiency and expand the scope of accessible pyrrole structures. mdpi.comnih.govorganic-chemistry.org

Current Research Landscape of Pyrrole Ethanone (B97240) Compounds

The current research on pyrrole ethanone compounds, which are pyrroles bearing an acetyl group, is largely driven by their potential as bioactive agents. nih.govresearchgate.net While specific studies on 1-(4-ethyl-1H-pyrrol-3-yl)ethanone are not widely published, research on structurally similar compounds provides insight into the field. For instance, 1-(4-methyl-1H-pyrrol-3-yl)ethanone has been identified as a natural metabolite with antibiotic activity against certain bacteria. biosynth.com

Modern synthetic efforts focus on developing efficient and regioselective methods to introduce the acetyl group onto the pyrrole ring. These methods often involve acylation reactions or building the ring from acetyl-containing precursors. nih.gov The resulting pyrrole ethanone derivatives are frequently screened for a variety of biological activities. Studies have shown that pyrrole derivatives containing a carbonyl moiety are of significant interest for their potential as anti-inflammatory agents, kinase inhibitors, and anticancer drugs. nih.govnih.govresearchgate.net The combination of an alkyl group like ethyl and an acetyl group on the pyrrole ring, as seen in this compound, presents a unique substitution pattern that could lead to novel biological properties.

Scope and Academic Relevance of Studying this compound

The study of this compound holds academic relevance for several reasons. Firstly, developing a robust and efficient synthesis for this specific substitution pattern presents a valuable challenge in synthetic organic chemistry. It would require careful selection of starting materials and reaction conditions, likely drawing upon or extending classical methods like the Hantzsch or Van Leusen syntheses.

Secondly, given the established biological importance of substituted pyrroles and pyrrole ethanones, this compound represents an unexplored molecule that could possess interesting and potentially useful biological activities. nih.govekb.egnih.gov Its investigation could contribute to the development of new therapeutic agents. As a rare chemical available for early discovery research, its properties remain to be fully characterized, offering a green field for investigation. sigmaaldrich.com The synthesis and subsequent biological evaluation of this compound could therefore be a fruitful area of research, potentially leading to new discoveries in medicinal chemistry and expanding the known chemical space of bioactive pyrrole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-9-5-8(7)6(2)10/h4-5,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRLSPZJODYRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Ethyl 1h Pyrrol 3 Yl Ethanone and Analogous Pyrrole Scaffolds

Classical Approaches to Pyrrole (B145914) Ring Formation

The foundational methods for constructing the pyrrole ring were established by pioneering chemists of the 19th and early 20th centuries. These classical, named reactions remain cornerstones of heterocyclic chemistry, providing reliable pathways to a wide array of substituted pyrroles.

Knorr Pyrrole Synthesis and its Variations for Pyrrole Ethanones

The Knorr pyrrole synthesis is a widely utilized reaction that constructs substituted pyrroles from the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgsynarchive.com The reaction is typically catalyzed by acid and proceeds at room temperature. wikipedia.org A significant challenge is that α-amino-ketones are prone to self-condensation, necessitating their in situ preparation, often from the corresponding ketone's oxime via reduction with zinc dust in acetic acid. wikipedia.orgthermofisher.com

For the specific synthesis of 1-(4-ethyl-1H-pyrrol-3-yl)ethanone, the Knorr approach would require the condensation of 3-amino-2-pentanone with a β-dicarbonyl compound like acetoacetyl acetone (B3395972) or its equivalent. The general mechanism involves the formation of an imine, followed by tautomerization to an enamine, cyclization, and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org

Table 1: Overview of the Knorr Pyrrole Synthesis

| Reactant A | Reactant B | Key Conditions | Product Type |

|---|---|---|---|

| α-Amino-ketone | β-Ketoester | Acetic acid, Zinc (for in situ generation of aminoketone) | Substituted Pyrrole |

Variations of the Knorr synthesis allow for the preparation of diverse pyrrole structures, including those with acetyl groups (pyrrole ethanones), by carefully selecting the starting materials. thermofisher.com

Paal-Knorr Pyrrole Synthesis and Adaptation for Acetyl Pyrroles

The Paal-Knorr synthesis is arguably one of the most straightforward and common methods for preparing substituted pyrroles. rgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The use of a weak acid can accelerate the reaction. organic-chemistry.org

To synthesize this compound via this method, the required precursor would be 3-acetyl-4-ethyl-2,5-hexanedione, which upon reaction with ammonia would cyclize and dehydrate to yield the target molecule. The mechanism is believed to proceed through the formation of a hemiaminal, followed by attack of the amine on the second carbonyl group to form a dihydroxytetrahydropyrrole intermediate, which then eliminates two molecules of water. wikipedia.org

Table 2: Paal-Knorr Pyrrole Synthesis Summary

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1,4-Dicarbonyl Compound | Ammonia or Primary Amine | Neutral or weakly acidic (e.g., acetic acid) | N-H or N-Substituted Pyrrole organic-chemistry.org |

This method's adaptability makes it highly suitable for producing acetyl pyrroles, provided the appropriately substituted 1,4-dicarbonyl precursor is accessible. mbbcollege.in

Hantzsch Pyrrole Synthesis and Modifications

Named after Arthur Hantzsch, this synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net Despite its status as a named reaction, the Hantzsch synthesis has been historically less utilized compared to the Knorr or Paal-Knorr methods. thieme-connect.com The reaction mechanism starts with the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination lead to the pyrrole product. wikipedia.org

For the target compound, this compound, this synthesis would likely involve the reaction of ethyl 2-ethylacetoacetate, an α-haloacetone (like chloroacetone), and ammonia. Modifications and variations of the Hantzsch synthesis have been developed to improve yields and broaden its substrate scope, making it a viable, if less common, route to highly substituted pyrroles. thieme-connect.comcdnsciencepub.com

Barton-Zard and Van Leusen Pyrrole Syntheses in Substituted Pyrrole Production

The Barton-Zard pyrrole synthesis provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgsynarchive.com The mechanism involves a Michael addition, followed by a 5-endo-dig cyclization and elimination of the nitro group to form the aromatic ring. wikipedia.org This method is versatile and has been applied to the synthesis of complex structures like polypyrroles. wikipedia.org

The Van Leusen pyrrole synthesis is a powerful [3+2] cycloaddition reaction between an electron-deficient alkene (a Michael acceptor) and tosylmethyl isocyanide (TosMIC). nih.govnih.gov This reaction is known for its operational simplicity and the wide availability of starting materials. researchgate.net The reaction is base-catalyzed, where TosMIC is deprotonated to form a carbanion that attacks the alkene, followed by intramolecular cyclization and elimination of the tosyl group. nih.gov This method is particularly attractive for preparing 3,4-disubstituted pyrroles. mdpi.comresearchgate.net To generate this compound, one could envision a reaction between a vinyl ketone like 1-penten-3-one and an isocyanoacetyl derivative in the Barton-Zard approach, or between an appropriately substituted α,β-unsaturated ketone and TosMIC in the Van Leusen synthesis.

Piloty–Robinson Pyrrole Synthesis

This reaction synthesizes substituted pyrroles from the reaction of azines with an acid catalyst at high temperatures. researchgate.netwikipedia.org The azines are typically prepared from the self-condensation of two equivalents of a ketone or aldehyde with hydrazine (B178648). The mechanism involves a pharmaguideline.compharmaguideline.com-sigmatropic rearrangement of the protonated azine. wikipedia.org The development of microwave-assisted protocols has significantly improved this method by reducing reaction times and increasing yields. nih.govnih.gov The synthesis of this compound would require an unsymmetrical azine, which can present challenges in regioselectivity. However, for symmetrical 3,4-disubstituted pyrroles, this method is quite effective. tandfonline.com For instance, the azine of 2-pentanone could potentially be used to generate a 3,4-diethyl-2,5-dimethylpyrrole.

Modern Synthetic Strategies for this compound Precursors

Modern organic synthesis offers a plethora of advanced techniques that can facilitate the preparation of the specific, often complex, precursors required for the classical pyrrole syntheses. These strategies focus on efficiency, selectivity, and milder reaction conditions.

For instance, the synthesis of the requisite 1,4-dicarbonyls for the Paal-Knorr reaction can be achieved through various modern catalytic methods. Similarly, multi-component reactions, which combine three or more starting materials in a single step, represent a highly efficient and atom-economical approach. A one-pot synthesis for a substituted pyrrole ethanone (B97240) has been reported using acetophenone, an aldehyde, and TosMIC, demonstrating a modern, multi-component variation of the Van Leusen reaction. mdpi.com

Catalysis plays a pivotal role in modern synthesis. The use of catalysts like iron(III) chloride, organic-chemistry.org proline, rsc.org or bismuth triflate taylorandfrancis.com in Paal-Knorr or Hantzsch-type reactions can lead to milder conditions, better yields, and improved sustainability, for example, by enabling the use of water as a solvent or allowing for catalyst recycling. organic-chemistry.orgtaylorandfrancis.com

Table 3: Comparison of Modern Synthetic Approaches for Pyrrole Precursors

| Strategy | Description | Example Application | Advantages |

|---|---|---|---|

| Multi-Component Reactions | Three or more reactants combine in a one-pot process to form a complex product. | One-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone from an acetophenone, an aldehyde, and TosMIC. mdpi.com | High efficiency, atom economy, operational simplicity. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to dramatically reduce reaction times and often improve yields. | Microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles. nih.govnih.gov | Rapid heating, shorter reaction times, higher yields. |

| Organocatalysis | Use of small organic molecules as catalysts. | Proline-catalyzed Paal-Knorr synthesis of highly substituted pyrroles. rsc.org | Avoidance of toxic metals, mild conditions, high enantioselectivity possible. |

| Metal Catalysis | Use of transition metal catalysts to enable transformations under mild conditions. | Iron(III) chloride catalyzed Paal-Knorr condensation in water. organic-chemistry.org | High turnover, selectivity, broad functional group tolerance. |

These modern strategies provide powerful tools for accessing the specific building blocks needed to construct this compound and its analogs, overcoming many of the limitations associated with the preparation of precursors for classical methods.

Metal-Catalyzed Coupling Reactions in Pyrrole Synthesis

Transition metal catalysis has revolutionized the synthesis of complex heterocycles, offering efficient and regioselective routes to polysubstituted pyrroles.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile for pyrrole synthesis. One prominent strategy is the Larock indole (B1671886) synthesis, which has been adapted for pyrroles. acs.org This methodology involves the palladium-catalyzed cyclization of 2-amino-3-iodoacrylates with internal alkynes, providing a direct route to highly functionalized pyrroles. acs.orgamanote.com For instance, the reaction of a suitable iodo-enamine with 3-hexyne (B1328910) could theoretically construct the 3,4-disubstituted pyrrole core. Another approach involves the palladium-catalyzed C-H arylation of pre-existing 2,5-substituted pyrroles using diaryliodonium salts to build more complex structures. nih.gov Additionally, pyrroles with β-vinyl bromide functionalities can undergo intramolecular palladium-catalyzed cyclization to form the pyrrole ring. rsc.org

Gold-Catalyzed Reactions: Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes toward nucleophilic attack. nih.govthieme-connect.com Gold-catalyzed cascade reactions can construct the pyrrole ring in a modular fashion. organic-chemistry.orgacs.org One such method involves a formal (3+2) annulation of two components, proceeding through an initial gold-acetylide addition to an acetal, followed by a 5-endo-dig cyclization and aromatization. acs.org Gold catalysis is also effective in the reaction of isoxazole-based nitrenoids with alkynyl thioethers, which delivers sulfenylated pyrroles as single regioisomers through a (3+2) annulation. nih.gov These methods highlight gold's dual role in activating both the nucleophilicity and electrophilicity of alkynes. acs.org

Other Metal-Catalyzed Reactions: Rhodium(II) catalysts can be employed to generate transient azomethine ylides from diazoacetonitrile and an imine. These ylides then undergo a [3+2] cycloaddition with activated alkynes to afford 1,2-diaryl-substituted pyrroles efficiently. acs.org

| Catalyst Type | Reaction Type | Starting Materials | Key Features |

| Palladium | Larock-type Cyclization | 2-Amino-3-iodoacrylates, Alkynes | High regioselectivity, access to highly functionalized pyrroles. acs.org |

| Gold | Cascade Annulation | Terminal Alkynes, Acetals | Modular synthesis, dual catalytic role of gold. acs.org |

| Rhodium | [3+2] Cycloaddition | Diazoacetonitrile, Imines, Alkynes | Convergent three-component assembly. acs.org |

| Copper | Oxidative Aromatization | Diallylamines | In situ aromatization following ring-closing metathesis. organic-chemistry.org |

| Manganese | Dehydrogenative Coupling | 1,4-Diols, Primary Amines | Sustainable, solvent-free, high selectivity for pyrroles over pyrrolidines. nih.gov |

Multicomponent Reactions (MCRs) for Pyrrole Derivative Construction

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.org Several classical and modern MCRs are applicable to the synthesis of pyrrole derivatives. orientjchem.orgbohrium.comrsc.org

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a cornerstone method for constructing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. imedpub.comwikipedia.org The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org This reaction can be catalyzed by Brønsted or Lewis acids. alfa-chemistry.com Modern variations have adapted this reaction into a one-pot, multicomponent sequence. For example, a sila-Stetter reaction between an acylsilane and an unsaturated ketone can generate the requisite 1,4-dicarbonyl in situ, which then undergoes a Paal-Knorr reaction upon the addition of an amine. acs.org

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis provides another route to pyrroles, typically involving the reaction of an α-haloketone with a β-ketoester and an amine (such as ammonia). This method is a classic example of an MCR that assembles the pyrrole ring from simpler precursors. orientjchem.orgingentaconnect.com

Other Multicomponent Strategies: A variety of other MCRs have been developed. One strategy involves the use of tosylmethyl isocyanide (TosMIC), which reacts with electron-deficient alkenes in a [3+2] cycloaddition fashion to produce pyrroles. nih.gov Another four-component reaction utilizes Huisgen's 1,4-dipole, generated from isatin, dimethyl acetylene (B1199291) dicarboxylate, malononitrile, and hydrazine, to form complex pyrrole derivatives. orientjchem.org

| MCR Name | Key Reactants | Typical Product Substitution | Notes |

| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine/Ammonia | 2,5-Disubstituted, N-Substituted | Widely used, robust, and mechanistically well-understood. wikipedia.org |

| Hantzsch | α-Haloketone, β-Ketoester, Amine | Polysubstituted, often with ester groups | A classic MCR for pyrrole synthesis. ingentaconnect.com |

| Van Leusen (TosMIC) | TosMIC, Michael Acceptor (Alkene) | 3,4-Disubstituted or 3-Substituted | Versatile method based on [3+2] cycloaddition. nih.gov |

| Four-Component | Isatin, DMAD, Malononitrile, Hydrazine | Fused Pyridine and Pyrrole Derivatives | Example of a complex one-pot synthesis. orientjchem.org |

Cycloaddition Reactions and their Application to Pyrrole Ethanone Synthesis

Cycloaddition reactions provide a powerful and convergent approach to the pyrrole nucleus by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.

[3+2] Cycloadditions: This is a common strategy where a three-atom component reacts with a two-atom component. Azomethine ylides, which are 1,3-dipoles, can be generated and trapped in situ with dipolarophiles like activated alkynes to form the pyrrole ring. acs.org A notable example is the reaction of TosMIC with electron-deficient alkenes or alkynes, which proceeds via a [3+2] cycloaddition mechanism to yield substituted pyrroles. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): Pyrrole itself is generally a poor diene in Diels-Alder reactions compared to furan. youtube.com However, benzynes, generated in situ from triynes via a hexadehydro-Diels-Alder (HDDA) reaction, can be trapped by pyrrole in a [4+2] cycloaddition to form complex, fused aromatic systems. nih.gov

Formal [4+1] Cycloadditions: A metal-free approach has been developed for the synthesis of substituted pyrroles from allyl ketones and primary amines. This formal [4+1] cycloaddition is initiated by the activation of the double bond, followed by nucleophilic addition of the amine, internal condensation, and aromatization to build the five-membered ring. acs.org

Green Chemistry Principles in Pyrrole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to pyrrole synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. ingentaconnect.comresearchgate.netnih.gov

Green Solvents: Water and ionic liquids are prominent green solvents for pyrrole synthesis. Water has been used as a solvent for the Paal-Knorr reaction, sometimes with the aid of a surfactant like sodium dodecyl sulfate (B86663) (SDS) to facilitate the reaction at room temperature. orientjchem.org Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]), can serve as both the solvent and catalyst, enabling highly regioselective N-substitution of pyrrole under mild conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Microwave-Aided Methods: Microwave irradiation has become a popular technique to accelerate organic reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating. ingentaconnect.combenthamdirect.compensoft.net The Paal-Knorr condensation, for example, can be efficiently carried out in a microwave reactor, reducing reaction times from hours to minutes. pensoft.net Microwave assistance has also been used to synthesize functionalized pyrroles from natural amino acids and diethyl acetylenedicarboxylate. researchgate.net

Solvent-Free Methods: Eliminating the solvent entirely represents a significant step towards greener synthesis. researchgate.net Solvent-free Paal-Knorr condensations can be achieved by heating a mixture of a 1,4-diketone and a primary amine, sometimes with a catalytic amount of an agent like praseodymium(III) trifluoromethanesulfonate (B1224126) or simply by grinding the reactants together (mechanochemistry). tandfonline.comresearchgate.net Solvent-free condensation of pyrrole with electron-poor aldehydes has also been shown to produce macrocyclic compounds like corroles. acs.org Furthermore, a sustainable manganese-catalyzed synthesis of pyrroles from 1,4-diols and primary amines proceeds efficiently in the absence of any organic solvent. nih.gov

| Green Method | Principle | Example Application | Advantages |

| Aqueous Synthesis | Use of water as a safe, non-toxic solvent | Paal-Knorr reaction using SDS in water. orientjchem.org | Environmentally benign, improved safety. |

| Ionic Liquids | Use of non-volatile, recyclable solvents | N-alkylation of pyrrole in [Bmim][BF₄]. organic-chemistry.org | Recyclable catalyst/solvent, mild conditions. |

| Microwave-Assisted | Rapid, efficient heating | Paal-Knorr condensation of β-ketoesters. pensoft.net | Drastically reduced reaction times, higher yields. ingentaconnect.com |

| Solvent-Free | Elimination of volatile organic compounds | Mechanochemical Paal-Knorr reaction. researchgate.net | Reduced waste, operational simplicity, high atom economy. acs.org |

Regioselective Synthesis of this compound

Achieving the specific 3,4-substitution pattern of the target molecule requires careful control over the regioselectivity of the synthetic route.

Strategies for Directing Substitution to the 4-Position of the Pyrrole Ring

Direct functionalization of a pre-formed pyrrole ring often leads to substitution at the C2 or C5 positions due to the electronic nature of the heterocycle. Therefore, constructing the ring with the desired substituents already in place is often the most effective strategy.

Cyclization Strategies: A palladium-catalyzed cyclization of 2-amino-3-iodoacrylates with an unsymmetrical alkyne like 1-phenyl-1-butyne (B1346892) can provide regioselective access to polysubstituted pyrroles. acs.org By carefully choosing the alkyne and the enamine precursor, one can control the placement of the ethyl and acetyl (or a precursor) groups. For example, a Paal-Knorr reaction starting with 3-ethylhexane-2,5-dione and a suitable amine would directly install the ethyl group at the 4-position of the resulting pyrrole ring. Subsequent acylation would then need to be directed to the C3 position, which can be challenging.

Directing Group Strategies: While less common for C4-functionalization, the use of directing groups attached to the pyrrole nitrogen can influence the position of electrophilic substitution. However, these typically favor the C2 or C3 positions. A multi-step sequence involving initial blocking of the more reactive C2 and C5 positions, followed by functionalization at C3/C4 and subsequent deprotection, is a plausible but lengthy approach.

Stereochemical Control in Pyrrole Derivatization

While the target molecule, this compound, is achiral, the principles of stereochemical control are crucial when this scaffold is incorporated into more complex, chiral molecules or when its derivatives are synthesized.

Substrate-Controlled Reduction: The hydrogenation of a substituted pyrrole can be highly diastereoselective. For example, the reduction of a pyrrole bearing a chiral substituent at the C2 position can direct the hydrogenation of the aromatic ring, leading to the formation of substituted pyrrolidines with excellent stereocontrol. acs.orgnih.gov The initial reduction of a substituent, like a keto group, can create a stereocenter that then directs the subsequent hydrogenation of the pyrrole ring from one face. acs.org

Catalytic Stereoselective Reactions: Gold-catalyzed domino reactions have been developed for the stereoselective synthesis of dihydroindolizinones starting from substituted pyrrole derivatives. acs.org These processes demonstrate that C-C and C-O bond formations can occur diastereoselectively under mild catalytic conditions.

Ring Expansion Reactions: Stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles can lead to highly functionalized tetrahydropyridines. nih.gov This showcases how stereochemistry established in a pyrrole precursor can be transferred during subsequent transformations. Studies on the reduction of complex, fused pyrrole derivatives have also shown that the choice of reducing agent (e.g., sodium borohydride (B1222165) vs. metal-ammonia) can dictate the stereochemical outcome, yielding either trans or cis products. rsc.org

Reaction Mechanisms and Kinetic Studies of Pyrrole Ethanone Formation

Mechanistic Pathways of Pyrrole (B145914) Ring Cyclization

The formation of the pyrrole ring can be achieved through several established synthetic routes. The most relevant pathways for producing 3,4-disubstituted pyrroles, such as the target compound, include the Paal-Knorr, Knorr, and Van Leusen syntheses.

The Paal-Knorr synthesis is a fundamental method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds by converting the dicarbonyl starting material into a five-membered heterocyclic ring. wikipedia.org For the synthesis of an N-unsubstituted pyrrole, reagents like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) are commonly used. wikipedia.org

The Knorr pyrrole synthesis provides another route, reacting an α-amino-ketone with a compound that has an electron-withdrawing group (like a β-ketoester) alpha to a carbonyl group. wikipedia.org Since α-aminoketones have a propensity for self-condensation, they are often generated in situ from an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org

A versatile method for creating 3,4-disubstituted pyrroles is the Van Leusen pyrrole synthesis . This reaction employs tosylmethyl isocyanide (TosMIC) as a synthon which reacts with an α,β-unsaturated ketone (a chalcone) or another Michael acceptor in the presence of a base. researchgate.netnih.gov The process involves a sequence of Michael addition, intramolecular cyclization, and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. nih.gov

More modern approaches often utilize transition metal catalysis to construct the pyrrole ring from various precursors. For instance, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols can produce a wide array of substituted pyrroles with high regioselectivity and atom efficiency. acs.org Similarly, iridium catalysts have been employed in sustainable syntheses from secondary alcohols and amino alcohols. nih.gov

Role of Intermediates in Pyrrole Formation Reactions

The elucidation of reaction mechanisms hinges on identifying the key intermediates involved. In the Paal-Knorr synthesis , extensive mechanistic studies, notably by Amarnath and colleagues, have provided significant insights. wikipedia.org The reaction is understood to proceed through the initial formation of a hemiaminal after the nucleophilic attack of the amine on one of the protonated carbonyl groups. wikipedia.orgrsc.org This hemiaminal then undergoes a cyclization by attacking the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org Subsequent dehydration of this cyclic intermediate yields the final aromatic pyrrole. wikipedia.orgalfa-chemistry.com Kinetic evidence has largely ruled out mechanisms where an enamine is formed before the rate-determining cyclization step. organic-chemistry.org In-situ Fourier transform infrared (FTIR) spectroscopy has been successfully used to identify and quantify the hemiacetal amine intermediate during the reaction. nih.gov

In the Van Leusen reaction , the key intermediate is the carbanion formed by deprotonating TosMIC with a base. nih.gov This nucleophilic intermediate adds to a Michael acceptor (like an enone) to form an adduct. This is followed by a 5-endo cyclization, which leads to a dihydro-pyrrole intermediate that eliminates p-toluenesulfinic acid to afford the aromatic pyrrole. wikipedia.org

For the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester, an α-haloketone, and an amine, the mechanism is believed to start with the formation of an enamine from the β-ketoester and the amine. synzeal.com This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve condensation and cyclization to form the pyrrole ring. synzeal.com

Investigations into Transition States in Pyrrole Synthesis

Understanding the transition states provides the deepest level of mechanistic detail. Much of this understanding for pyrrole synthesis comes from a combination of kinetic experiments and computational chemistry.

In the Paal-Knorr reaction, kinetic studies have been crucial. The observation that meso- and dl-diastereomers of 3,4-diethyl-2,5-hexanedione cyclize at different rates strongly supports a mechanism where the cyclization of the hemiaminal intermediate, rather than its formation, is the rate-determining step. organic-chemistry.org This implies that the transition state of the reaction involves this cyclization event. organic-chemistry.org

Kinetic Analysis of Key Bond-Forming Steps

Kinetic analysis allows for the quantification of reaction rates and provides evidence for proposed mechanisms. For the Paal-Knorr synthesis, the rate-determining step is generally considered to be the ring-closing step where the second C-N bond is formed. organic-chemistry.orgalfa-chemistry.com

Venkataraman Amarnath's work demonstrated this through comparative rate studies. organic-chemistry.org By varying substituents on the amine (e.g., p-nitrophenyl vs. p-methoxyphenyl), it was shown that electron-withdrawing groups on the amine, which make the nitrogen less nucleophilic, actually increased the reaction rate. This counterintuitive result was explained by the fact that these groups increase the basicity of the imine intermediate in the proposed mechanism, facilitating the key cyclization step. organic-chemistry.org

More advanced techniques like in-situ FTIR spectroscopy have enabled real-time monitoring of reactant, product, and intermediate concentrations. nih.gov This has allowed for the development of detailed kinetic models and the calculation of rate constants for the two identified rate-limiting steps in a specific Paal-Knorr reaction. nih.gov Furthermore, kinetic studies have been instrumental in understanding the formation of pyrroles during processes like the hydrothermal liquefaction of biomass, where the Paal-Knorr reaction is a key pathway. researchgate.net

Solvent Effects on Reaction Pathways and Yields

The choice of solvent can significantly influence the outcome of pyrrole synthesis, affecting reaction rates, yields, and even the mechanistic pathway. Many modern procedures aim for greener chemistry by using benign solvents or eliminating them entirely.

Several pyrrole syntheses have been successfully performed under solvent-free conditions , often with mechanochemical activation (ball-milling) or simply by heating the neat reactants. organic-chemistry.org These methods are environmentally advantageous, reducing waste and often simplifying product work-up. Three-component syntheses of tetrasubstituted pyrroles have been achieved in high yields under solvent-free conditions. organic-chemistry.org

In catalyzed reactions, the solvent can play a more complex role. In a cerium-catalyzed tandem reaction, a solvent system of THF/t-BuOH was found to be optimal, providing a 92% yield, significantly higher than when using THF alone. acs.org Similarly, in certain copper-catalyzed syntheses of functionalized pyrroles, DMSO was found to be a superior solvent compared to DMF, DCM, acetonitrile, and others, leading to substantially higher yields.

The effect of various solvents on the yield of a cerium-catalyzed auto-tandem cyclization/hydroxylation reaction is summarized in the table below.

| Solvent | Yield of Product (%) | Yield of Intermediate (%) | Reference |

|---|---|---|---|

| THF | 58 | 12 | acs.org |

| Dioxane | 55 | 15 | acs.org |

| MeCN | 41 | 18 | acs.org |

| Toluene | <5 | <5 | acs.org |

| THF/t-BuOH (1:1) | 92 | - | acs.org |

Catalyst Influence on Reaction Selectivity and Efficiency

Catalysis is a powerful tool for controlling the synthesis of pyrroles, enhancing reaction efficiency, and directing selectivity. A wide array of catalysts, including Brønsted acids, Lewis acids, organocatalysts, and transition metals, have been applied to pyrrole formation.

Brønsted and Lewis acids are classic catalysts for the Paal-Knorr synthesis. While weak acids like acetic acid are effective, various Lewis acids such as FeCl₃, ZrCl₄, and MgI₂ have been shown to catalyze the reaction efficiently, often under mild conditions. organic-chemistry.orgorganic-chemistry.org Heterogeneous solid acid catalysts are also employed for their ease of separation and reusability. acs.org

Organocatalysis offers a metal-free alternative. L-proline, for example, has been used to catalyze the Paal-Knorr synthesis, facilitating the construction of highly functionalized pyrroles and related fused heterocyclic systems like pyrrolo[2,1-a]isoquinolines. rsc.org

Transition metal catalysts have enabled the development of novel and highly efficient pyrrole syntheses. Ruthenium and iridium-based pincer-type catalysts can mediate the dehydrogenative coupling of alcohols and amino alcohols to form pyrroles, releasing hydrogen gas as the only byproduct. nih.govorganic-chemistry.org Cerium catalysts have been shown to mediate tandem reactions, integrating a Ce(III)-catalyzed Nazarov cyclization with a Ce(IV)-mediated oxidation in a one-pot process. acs.org The table below highlights the effect of different catalysts on the yield of a specific pyrrole synthesis.

| Catalyst (mol %) | Conditions | Yield (%) | Reference |

|---|---|---|---|

| CeCl₃·7H₂O (10) | THF, Air, 60 °C | 58 | acs.org |

| Ce(OTf)₃ (10) | THF, Air, 60 °C | 45 | acs.org |

| Ce(NTf₂)₃ (10) | THF, Air, 60 °C | Trace | acs.org |

| CeCl₃·7H₂O (10) | THF, O₂, 60 °C | 78 | acs.org |

| CeCl₃·7H₂O (10) | THF/t-BuOH, O₂, 60 °C | 92 | acs.org |

| L-Proline (30) | Chalcone, amine, EtOH, Reflux | 85-95 | rsc.org |

| FeCl₃ (cat.) | 2,5-dimethoxytetrahydrofuran, amine, H₂O | Good to Excellent | organic-chemistry.org |

Structural Elucidation Techniques for 1 4 Ethyl 1h Pyrrol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrole (B145914) Ring and Substituent Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR) would provide crucial information about the number of different types of protons and their neighboring environments. For 1-(4-ethyl-1H-pyrrol-3-yl)ethanone, the expected signals would include:

A broad singlet for the N-H proton of the pyrrole ring.

Two distinct signals for the two protons on the pyrrole ring, likely appearing as doublets or multiplets depending on their coupling.

A quartet and a triplet for the ethyl group protons, corresponding to the -CH₂- and -CH₃ groups, respectively.

A sharp singlet for the three protons of the acetyl methyl group.

¹³C NMR (Carbon-13 NMR) would reveal the number of unique carbon environments in the molecule. The expected spectrum would show eight distinct signals corresponding to:

The two carbonyl carbons (one from the acetyl group).

The four carbons of the pyrrole ring.

The two carbons of the ethyl group.

The carbon of the acetyl methyl group.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the -CH₂- and -CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the ethyl and acetyl substituents on the pyrrole ring by showing correlations between the protons of these groups and the carbons of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (137.18 g/mol ).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the pyrrole N-H group.

C-H stretches: Bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl and acetyl groups.

C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹, indicative of the carbonyl group of the ketone.

C=C and C-N stretches: Bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the stretching vibrations of the pyrrole ring.

UV-Visible Spectroscopy for Electronic Transitions and Aromaticity

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation and aromaticity. The pyrrole ring in this compound is an aromatic system. The presence of the acetyl group, a chromophore, attached to the ring would influence the wavelength of maximum absorption (λ_max). The UV-Vis spectrum would be expected to show absorption bands in the ultraviolet region, characteristic of π to π* and n to π* electronic transitions associated with the conjugated system of the substituted pyrrole.

X-ray Crystallography for Solid-State Structure Determination

For a definitive and highly detailed three-dimensional structure in the solid state, X-ray crystallography is the gold standard. This technique would require the growth of a suitable single crystal of this compound. The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule with unparalleled accuracy. While no published crystal structure for this specific compound has been identified, analysis of related pyrrole derivatives through X-ray diffraction provides a framework for what could be expected.

Computational Chemistry and Theoretical Approaches for 1 4 Ethyl 1h Pyrrol 3 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. This approach, grounded in quantum mechanics, focuses on the electron density as the fundamental variable, offering a balance between accuracy and computational cost. For a molecule like 1-(4-ethyl-1H-pyrrol-3-yl)ethanone, DFT calculations would provide significant insights into its behavior and characteristics.

Prediction of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

A primary application of DFT is the prediction of a molecule's electronic structure. This includes the calculation of molecular orbitals, with particular attention to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group. The ethyl substituent at the 4-position would have a modest electron-donating effect, subtly influencing the energy levels of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.3 | Energy difference, indicating chemical reactivity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, this would help in assigning the signals observed in experimental NMR spectra to specific protons and carbon atoms within the pyrrole ring, the ethyl group, and the acetyl group.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. This allows for the theoretical prediction of the infrared spectrum, showing characteristic peaks for N-H stretching, C=O stretching of the ketone, C-H stretching of the alkyl and aromatic groups, and various bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would reveal the wavelengths at which the molecule absorbs light, corresponding to transitions between molecular orbitals (e.g., π → π* transitions).

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Hypothetical Experimental Value | Assignment |

| ¹³C NMR (ppm) | 195.0 | 194.5 | C=O (acetyl) |

| ¹³C NMR (ppm) | 130.2 | 129.8 | C3 (pyrrole) |

| IR (cm⁻¹) | 1650 | 1655 | C=O stretch |

| IR (cm⁻¹) | 3350 | 3345 | N-H stretch |

| UV-Vis λmax (nm) | 280 | 282 | π → π* transition |

Note: The values in this table are hypothetical and for illustrative purposes.

Evaluation of Reaction Energetics and Transition States

DFT is a valuable tool for studying chemical reactions. By calculating the energies of reactants, products, and transition states, a detailed potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. For this compound, this could be applied to study reactions such as electrophilic substitution on the pyrrole ring or nucleophilic addition to the carbonyl group.

Quantum Chemical Calculations for Reactivity Prediction

Beyond DFT, other quantum chemical methods contribute to a comprehensive understanding of a molecule's reactivity.

Analysis of Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are reactivity indicators derived from conceptual DFT that help to identify the most reactive sites in a molecule. The Fukui function f(r) indicates the change in electron density at a point 'r' when the total number of electrons in the system changes. Specifically, f+(r) points to sites susceptible to nucleophilic attack (electrophilic sites), while f-(r) indicates sites prone to electrophilic attack (nucleophilic sites). For this compound, Fukui analysis would likely confirm the carbonyl carbon as a primary electrophilic site and the C2 and C5 positions of the pyrrole ring as the main nucleophilic centers.

Regioselectivity and Stereoselectivity Predictions in Chemical Reactions

By analyzing the energies of possible transition states and the distribution of Fukui functions, computational chemistry can predict the regioselectivity and stereoselectivity of chemical reactions. For instance, in an electrophilic substitution reaction on the pyrrole ring of this compound, calculations could determine whether the electrophile would preferentially add to the C2 or C5 position. The steric hindrance from the adjacent acetyl and ethyl groups would also be a factor that can be quantitatively assessed through these theoretical models.

Molecular Dynamics Simulations (if applicable for conformational studies)

While dedicated molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the technique is highly applicable for elucidating its conformational landscape. MD simulations model the atomic-level movements of a molecule over time, providing insights into its flexibility, preferred shapes (conformers), and the energetic barriers between them. nih.govstanford.edunih.gov For a molecule like this compound, with its rotatable bonds, MD simulations would be invaluable for understanding how its structure behaves in different environments.

The primary areas of conformational flexibility in this compound are the rotation of the ethyl group and the orientation of the acetyl group relative to the pyrrole ring. These rotations are governed by specific dihedral angles. MD simulations can map the potential energy surface as a function of these angles, revealing the most stable, low-energy conformations.

Key Rotational Dynamics:

Acetyl Group Orientation: The orientation of the acetyl group is critical as its carbonyl moiety can engage in various intermolecular interactions. The rotation around the bond connecting the carbonyl carbon to the pyrrole ring determines the planarity and conjugation with the heterocyclic ring. chemrxiv.org

Pyrrole Ring Flexibility: Although aromatic rings are relatively rigid, they still exhibit subtle puckering and out-of-plane vibrations that can be captured by MD simulations. researchgate.net

Illustrative Data from a Hypothetical Simulation:

An MD simulation of this compound would generate a trajectory file containing the coordinates of all atoms at each time step. Analysis of this trajectory could yield data such as the population of different conformers, the distribution of key dihedral angles, and the root-mean-square deviation (RMSD) to assess structural stability.

The table below illustrates the kind of data that could be obtained to describe the conformational preferences around the two key rotatable bonds. The dihedral angles (τ1 and τ2) define the orientation of the ethyl and acetyl groups, respectively. The potential energy indicates the stability of each conformation, with lower values being more favorable.

Table 1: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle τ1 (C-C-C-C) | Dihedral Angle τ2 (C-C-C=O) | Relative Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | ~180° (anti-periplanar) | ~0° (syn-periplanar) | 0.00 | 65 |

| B | ~60° (gauche) | ~0° (syn-periplanar) | 1.20 | 20 |

| C | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 2.50 | 10 |

| D | ~60° (gauche) | ~180° (anti-periplanar) | 3.70 | 5 |

This table is for illustrative purposes to show the type of data generated from MD simulations and does not represent experimentally verified values for this specific molecule.

Such simulations would likely show that the most stable conformer has the acetyl group oriented in a way that maximizes conjugation with the electron-rich pyrrole ring, while the ethyl group adopts a staggered conformation to minimize steric hindrance. nih.gov The interplay between these substituent rotations defines the molecule's three-dimensional shape, which is a critical determinant of its chemical and physical properties. Further computational studies, such as quantum mechanical calculations, could complement MD simulations to provide a more accurate picture of the electronic structure and reactivity of each conformer. ub.educapes.gov.br

Chemical Transformations and Derivatization Reactions of 1 4 Ethyl 1h Pyrrol 3 Yl Ethanone

Functional Group Modifications at the Ethanone (B97240) Moiety

The ethanone substituent, an acetyl group, is a versatile handle for numerous functional group interconversions, including oxidation, reduction, and condensation reactions.

Oxidation Reactions

While direct oxidation of the ethanone moiety in 1-(4-ethyl-1H-pyrrol-3-yl)ethanone is not extensively documented in readily available literature, analogous transformations on similar aromatic ketones suggest plausible pathways. One such reaction is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) could convert the ketone into an ester. This transformation is a valuable tool for introducing an oxygen atom adjacent to the carbonyl carbon.

Another potential oxidation reaction involves the pyrrole (B145914) ring itself, which can be susceptible to oxidation depending on the reagents and conditions. For instance, the oxidation of a substituted ferrocenylpyrrole has been shown to yield a hydroxypyrrolinone, indicating that the pyrrole ring can be the site of oxidation. wikipedia.org However, specific studies on the selective oxidation of the ethanone group in the presence of the ethyl-substituted pyrrole ring are needed for a complete understanding.

Reduction Reactions

The carbonyl group of the ethanone moiety can be readily reduced to an alcohol or completely to an alkyl group. The choice of reducing agent dictates the final product. For example, reduction of 3-acetylpyrrole (B85711) to 3-ethylpyrrole can be achieved using triethylsilane, demonstrating a complete reduction of the carbonyl. This method provides a pathway to alkyl-substituted pyrroles from their acetylated precursors.

For the partial reduction to a secondary alcohol, 1-(4-ethyl-1H-pyrrol-3-yl)ethanol, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) would be suitable. This transformation is analogous to the high-yield reduction of 1-(benzofuran-2-yl)ethan-1-one to the corresponding alcohol. ambeed.com

| Reaction Type | Reagent | Product | Reference |

| Complete Reduction | Triethylsilane | 3-ethyl-4-ethyl-1H-pyrrole | |

| Partial Reduction | Sodium Borohydride | 1-(4-ethyl-1H-pyrrol-3-yl)ethanol | ambeed.com |

Condensation Reactions

The acetyl group of this compound can participate in condensation reactions with various nucleophiles. These reactions are fundamental in constructing larger, more complex molecules. libretexts.org For instance, reaction with primary amines can yield imines (Schiff bases), while reaction with secondary amines can lead to the formation of enamines.

Furthermore, condensation with other carbonyl compounds, in the presence of a base or acid catalyst, can result in aldol (B89426) condensation products. These reactions expand the carbon framework and introduce new functional groups. The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to acid-base neutralization. libretexts.org However, the acetyl group provides a site for different types of condensation reactions. libretexts.orgunizin.org

| Reactant | Product Type |

| Primary Amine | Imine |

| Secondary Amine | Enamine |

| Carbonyl Compound | Aldol Adduct |

Reactions Involving the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the ethyl and acetyl groups, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Formylation, Acylation, Halogenation)

The electron-donating ethyl group and the electron-withdrawing acetyl group on the pyrrole ring direct incoming electrophiles to specific positions. The acetyl group at the 3-position tends to direct electrophiles to the 4-position due to resonance stabilization.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. wikipedia.orgambeed.com For 3-acetylpyrrole, formylation is predicted to occur at the 4-position. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org

Acylation: Further acylation of 3-acetylpyrrole under forcing conditions can lead to diacetylated products, with a preference for the 2-position. This suggests that while the 4-position is electronically favored, the 2-position can also be functionalized. Friedel-Crafts acylation using an acyl halide and a Lewis acid catalyst is a common method for this transformation.

Halogenation: Direct halogenation of 3-acetylpyrroles can be achieved using N-halosuccinimides (e.g., NBS, NCS) to yield 4-halo-3-acetylpyrroles. The yields for this reaction may be lower compared to 2-acetylpyrrole (B92022) due to steric hindrance.

| Reaction Type | Reagent(s) | Major Product | Reference |

| Formylation | POCl₃, DMF | 1-(2-formyl-4-ethyl-1H-pyrrol-3-yl)ethanone | wikipedia.org |

| Acylation | Acyl Halide, Lewis Acid | 1-(2-acyl-4-ethyl-1H-pyrrol-3-yl)ethanone | |

| Halogenation | N-Halosuccinimide | 1-(4-halo-4-ethyl-1H-pyrrol-3-yl)ethanone |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally not a favored reaction pathway. The high electron density of the ring repels nucleophiles. libretexts.org However, the presence of a strong electron-withdrawing group, such as the acetyl group in this compound, can polarize the ring and potentially increase its reactivity towards nucleophiles, although specific examples of nucleophilic substitution on the pyrrole ring of this compound are not readily found in the literature. It is more likely that a nucleophile would attack the electrophilic carbon of the acetyl group, leading to a nucleophilic acyl substitution reaction as described in section 6.1. libretexts.org

Alkylation Reactions at Nitrogen and Carbon Positions

The pyrrole moiety in this compound possesses two principal sites for alkylation: the ring nitrogen (N-alkylation) and the carbon atoms of the pyrrole ring (C-alkylation). The outcome of the alkylation is highly dependent on the reaction conditions, particularly the choice of base, solvent, and alkylating agent.

N-Alkylation: The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated. This reaction typically proceeds by deprotonation of the N-H bond with a suitable base to form a pyrrolide anion, which then undergoes nucleophilic attack on an alkyl halide or other electrophilic alkylating agent. Common bases used for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The N-alkylation is often highly regioselective and efficient. For instance, the N-alkylation of various N-acidic heterocyclic compounds, including indoles and benzimidazoles, proceeds successfully with alkyl halides in ionic liquids using KOH as the base. A similar strategy can be applied to this compound.

C-Alkylation: Electrophilic substitution on the pyrrole ring, or C-alkylation, is more complex due to the directing effects of the existing substituents. The acetyl group at the C-3 position is deactivating, while the ethyl group at C-4 is activating. Generally, the electron-rich pyrrole ring is susceptible to attack by electrophiles. Friedel-Crafts type alkylations can be employed, but the acidic conditions often required can lead to polymerization of the pyrrole ring. researchgate.net A more controlled approach involves the deprotonation of a C-H bond using a strong base like n-butyllithium (n-BuLi) to generate a lithiated intermediate, followed by reaction with an alkyl halide. The regioselectivity of this lithiation/alkylation sequence is influenced by the directing effect of the substituents and the reaction temperature. For related 3-acylpyrroles, the introduction of a protecting group on the nitrogen, such as a phenylsulfonyl group, can facilitate regioselective C-alkylation.

The following table summarizes typical conditions for alkylation reactions on pyrrole derivatives, which are applicable to this compound.

| Alkylation Type | Reagents | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., NaH, K2CO3) | DMF, THF | 0 °C to room temperature | nih.gov |

| N-Alkylation | Alkyl halide, KOH | Ionic Liquid | Room temperature | |

| C-Alkylation (via lithiation) | n-BuLi, then Alkyl halide | THF, Diethyl ether | -78 °C to 0 °C | |

| C-Alkylation (Friedel-Crafts) | Alkyl halide, Lewis Acid (e.g., AlCl3) | Dichloromethane, Nitrobenzene | Can lead to polymerization | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Heck) on Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to functionalize heterocyclic compounds. To apply these methods to this compound, halogenated derivatives, such as bromo- or iodo-substituted analogues, are required as substrates. Halogenation of the pyrrole ring can be achieved using various reagents, with the position of substitution directed by the existing ethyl and acetyl groups. A closely related compound, 1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone, is known, indicating the feasibility of synthesizing such precursors. bldpharm.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.org This reaction is highly versatile and tolerant of many functional groups. For halogenated derivatives of this compound, Suzuki coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. Studies on related 3-iodo-2-formyl-1-tosylpyrroles have shown efficient coupling with various arylboronic acids using catalysts like PdCl2(dppf). researchgate.net Similarly, the coupling of N-substituted 5-bromoindazoles with pyrrole- and thiophene-boronic acids proceeds in good yields with Pd(dppf)Cl2 as the catalyst and K2CO3 as the base. nih.gov These conditions are readily adaptable for the target molecule.

The general scheme for a Suzuki-Miyaura coupling on a hypothetical 5-bromo-1-(4-ethyl-1H-pyrrol-3-yl)ethanone would involve reacting it with an arylboronic acid in the presence of a palladium catalyst and a base.

| Catalyst | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 °C | Good to High | nih.gov |

| Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 90 °C | Moderate to High | mdpi.com |

| PdCl2(dppf) | Ba(OH)2 | Dioxane/Methanol | Reflux | Variable | researchgate.net |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction could be used to introduce alkenyl groups onto a halogenated this compound derivative. The reaction typically affords the trans isomer with high selectivity. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The this compound scaffold is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the strategic functionalization of the pyrrole ring or the acetyl group, followed by an intramolecular cyclization step.

One common strategy involves the elaboration of the acetyl group. For example, condensation of the acetyl methyl group with suitable reagents can provide a side chain that can subsequently cyclize onto the pyrrole ring. Another approach is to introduce a reactive functional group at the N-1 or C-5 position, which can then participate in a ring-closing reaction.

For instance, N-alkyne-substituted pyrrole esters have been shown to undergo intramolecular nucleophilic and electrophilic cyclization to yield fused systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.org The reaction of the N-alkyne precursors with hydrazine (B178648) can lead to different cyclization products depending on the substituents. beilstein-journals.org Similarly, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can produce benz[f]isoindoline derivatives. rsc.org

Another powerful method involves the reaction of the acetyl group with bifunctional reagents. For example, reaction with hydrazine or substituted hydrazines could lead to the formation of a pyrazole (B372694) ring fused to the pyrrole, resulting in a pyrrolo[3,4-c]pyrazole system. The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been demonstrated through a multi-component reaction involving isatin, showcasing the construction of fused systems onto a pyrrole core. nih.gov

The table below illustrates examples of fused heterocyclic systems that can be synthesized from pyrrole-based precursors, highlighting the versatility of this chemical scaffold.

| Fused System | Synthetic Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrrolopyrazinone | Intramolecular nucleophilic cyclization | Hydrazine, Reflux in MeOH | beilstein-journals.org |

| Pyrrolooxazinone | Intramolecular electrophilic cyclization | Iodine, DCM | beilstein-journals.org |

| Pyrrolo[3,4-c]quinoline-1,3-dione | Multi-component reaction and cyclization | Isatin, Primary amine, Diketene | nih.gov |

| Pyrazolo[1,5-a] organic-chemistry.orgresearchgate.netdiazepin-4-one | N-alkylation followed by ring-opening and cyclization | Epichlorohydrin, Amine | nih.gov |

| Benz[f]isoindoline | Intramolecular Diels-Alder reaction | Base (Et3N or DBU), Xylenes, 140 °C | rsc.org |

Catalysis and Reaction Optimization in Pyrrole Chemistry

Development of Novel Catalytic Systems for Pyrrole (B145914) Synthesis and Functionalization

The evolution of catalytic systems for pyrrole synthesis has moved from harsh classical conditions to milder, more efficient, and selective modern methods. This progression has been crucial for the synthesis of functionalized pyrroles like 1-(4-ethyl-1H-pyrrol-3-yl)ethanone, which may contain sensitive functional groups.

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts have been extensively explored to improve the efficiency and environmental footprint of pyrrole synthesis.

Homogeneous Catalysis: Traditional Paal-Knorr reactions often utilize Brønsted acids such as acetic acid or mineral acids. researchgate.net While effective, these can require harsh conditions. Modern homogeneous catalysis offers milder alternatives. For instance, metal triflates, such as scandium(III) triflate (Sc(OTf)₃), have demonstrated high efficiency in promoting the Paal-Knorr condensation under solvent-free conditions, leading to excellent yields. Other metal-based catalysts, including those derived from copper, nickel, gold, and silver, have also been employed to facilitate various pyrrole syntheses through different mechanistic pathways, sometimes allowing for reactions under neutral conditions. organic-chemistry.org For example, iron(III) chloride has been used as an inexpensive and practical catalyst for the synthesis of N-substituted pyrroles in water, highlighting a move towards more sustainable practices. organic-chemistry.org

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, simplifying product purification. Silica-supported sulfuric acid is one such example of a reusable heterogeneous Brønsted acid catalyst that has been successfully applied in Paal-Knorr reactions. Metal-organic frameworks (MOFs) are also emerging as promising heterogeneous catalysts. For example, a zinc-based MOF, Zn₂(OAB), has shown excellent catalytic activity for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole, outperforming homogeneous catalysts in some cases. researchgate.net The defined and tunable porous structure of MOFs allows for size and shape selectivity, which can be advantageous in complex pyrrole syntheses.

The following table provides an illustrative comparison of different catalytic systems for a representative Paal-Knorr type pyrrole synthesis. The data is compiled from general findings in the literature and is intended to demonstrate the relative effectiveness of different catalyst types.

| Catalyst Type | Catalyst Example | Typical Conditions | Yield (%) | Reference |

| Homogeneous | Acetic Acid | Reflux | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Iron(III) Chloride | Water, Room Temp. | Excellent | organic-chemistry.org | |

| Scandium(III) Triflate | Solvent-free, Mild heat | >90 | ||

| Heterogeneous | Silica Sulfuric Acid | Solvent or Solvent-free, Room Temp. | High | |

| Zn-based MOF | 70 °C | 96 | researchgate.net | |

| Organocatalyst | L-Proline | Mild Heat | >85 | rsc.org |

Organocatalysis in Pyrrole Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative that often provides high stereoselectivity and functional group tolerance. In the context of pyrrole synthesis, various organocatalytic strategies have been developed.

L-proline has been identified as an effective organocatalyst for the Paal-Knorr synthesis, facilitating the efficient construction of highly functionalized pyrrole derivatives. rsc.org The mechanism is believed to involve the formation of an enamine intermediate from one of the dicarbonyl groups, which then undergoes an intramolecular cyclization. This method has been successfully applied to the synthesis of over 20 different highly functionalized pyrroles. rsc.org Other organocatalytic systems, such as those based on choline (B1196258) chloride/urea, have also been demonstrated for the synthesis of N-substituted pyrroles from 1,4-diones and amines under environmentally friendly conditions. researchgate.net Furthermore, ethylenediamine (B42938) diacetate (EDDA) has been used as an organocatalyst in cascade reactions to produce complex pyrrole-containing scaffolds. researchgate.net

Reaction Condition Optimization for Enhanced Yield and Selectivity

Temperature and Pressure Effects

The temperature at which a reaction is conducted can have a profound effect on its rate and selectivity. While some traditional Paal-Knorr syntheses require elevated temperatures and prolonged heating, the development of more active catalysts has enabled many pyrrole syntheses to be carried out at or near room temperature. organic-chemistry.org For instance, the use of highly active catalysts can obviate the need for high temperatures, which is particularly important when dealing with thermally sensitive substrates or products.

Microwave-assisted synthesis has also been shown to be an effective technique for accelerating the Paal-Knorr reaction, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org Pressure is generally less of a critical parameter for Paal-Knorr type condensations, which are typically run at atmospheric pressure.

Solvent Selection and Green Solvents

The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity. While traditional organic solvents are often used, there is a growing emphasis on the use of "green" solvents to minimize the environmental impact of chemical processes.

Water has been successfully employed as a solvent for the Paal-Knorr synthesis, particularly when using water-tolerant catalysts like iron(III) chloride. organic-chemistry.org Ionic liquids, such as [Bmim][PF₆] or [Bmim][BF₄], have also been used as recyclable reaction media for the synthesis of substituted pyrroles, often leading to excellent yields and high regioselectivity. organic-chemistry.org In some cases, solvent-free conditions have proven to be highly effective, especially when combined with techniques like mechanochemistry (ball-milling). This approach not only reduces waste but can also lead to shorter reaction times and improved yields.

The following table illustrates the effect of different solvents on the yield of a representative Paal-Knorr pyrrole synthesis. This data is generalized from the literature to show the impact of solvent choice.

| Solvent | Typical Conditions | Yield (%) | Reference |

| Acetic Acid | Reflux | Good | organic-chemistry.orgresearchgate.net |

| Water | Room Temp. (with catalyst) | Excellent | organic-chemistry.org |

| Ethanol | Reflux | Good | |

| Ionic Liquid ([Bmim][PF₆]) | Mild Heat | Excellent | organic-chemistry.org |

| Solvent-free (Mechanochemistry) | Room Temp. | High |

Reagent Stoichiometry and Addition Sequences

The stoichiometry of the reactants in the Paal-Knorr synthesis can influence the outcome of the reaction. Typically, an excess of the amine or ammonia (B1221849) is used to drive the reaction to completion and minimize side products. organic-chemistry.org The order of addition of reagents can also be important, particularly in one-pot, multi-component reactions where different intermediates may be formed.

In the synthesis of unsymmetrically substituted pyrroles, controlling the stoichiometry and addition sequence is crucial for achieving the desired regioselectivity. For instance, in the synthesis of pyrroles from α-amino acid esters, the stoichiometry of the reactants and the catalyst can be optimized to maximize the yield of the desired product. The concentration of the reagents can also play a key role, and in some cases, running the reaction under more concentrated or even solvent-free conditions can be beneficial. Careful optimization of these parameters is essential for developing a robust and scalable synthesis of this compound.

Advanced Analytical Techniques in the Characterization of Substituted Pyrrole Ethanones

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrrole (B145914) Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. For pyrrole derivatives, which are often volatile, GC-MS is an invaluable tool for both qualitative and quantitative analysis.